![molecular formula C14H18FNO6S B2671495 Tert-butyl 8-fluorosulfonyloxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate CAS No. 2411295-40-2](/img/structure/B2671495.png)
Tert-butyl 8-fluorosulfonyloxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
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Description
“Tert-butyl 8-fluorosulfonyloxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate” is likely a complex organic compound. It appears to contain a benzoxazepine core, which is a seven-membered ring containing nitrogen and oxygen atoms, fused to a benzene ring. The compound also has a tert-butyl ester group and a fluorosulfonyloxy group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepine ring, and the introduction of the tert-butyl ester and fluorosulfonyloxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepine core, with the various substituents contributing to its overall shape and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the fluorosulfonyloxy group might be susceptible to nucleophilic attack, and the ester could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar sulfonyloxy and ester groups might increase its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 8-fluorosulfonyloxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO6S/c1-14(2,3)21-13(17)16-6-7-20-12-8-11(22-23(15,18)19)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEINBQNDYRGDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-fluorosulfonyloxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
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